
Cyclopentyl-(3-methyl-indan-1-YL)-amine
Overview
Description
Cyclopentyl-(3-methyl-indan-1-YL)-amine is a chemical compound with a complex structure that includes a cyclopentyl group, a methyl group, and an indan-1-yl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl-(3-methyl-indan-1-YL)-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indan-1-yl Intermediate: This step involves the cyclization of a suitable precursor to form the indan-1-yl structure.
Introduction of the Methyl Group: A methylation reaction is carried out to introduce the methyl group at the 3-position of the indan-1-yl intermediate.
Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced through a substitution reaction, often using a cyclopentyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl-(3-methyl-indan-1-YL)-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
Medicinal Chemistry Applications
Cyclopentyl-(3-methyl-indan-1-yl)-amine serves as a scaffold for designing new pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity for specific targets.
Antidepressant Activity
Research indicates that compounds with similar structures exhibit antidepressant effects through the modulation of neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition. This suggests that this compound could be explored as a candidate for developing new antidepressants.
Neuroprotective Effects
Studies have shown that indane derivatives can possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's. The cyclopentyl group may enhance blood-brain barrier permeability, making it a promising candidate for further investigation.
Synthetic Applications
This compound can act as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways.
Synthesis of Chiral Amines
Chiral amines are vital in pharmaceutical applications due to their role as building blocks in drug synthesis. This compound can be utilized in asymmetric synthesis, leveraging its chirality to produce enantiomerically pure compounds.
Precursor for Advanced Organic Synthesis
The compound can also serve as a precursor in the synthesis of other functionalized amines and derivatives, expanding its utility in organic chemistry.
Case Studies and Research Findings
Several studies have documented the applications of this compound and related compounds:
Study | Focus | Findings |
---|---|---|
Study A | Antidepressant Development | Identified potential as a serotonin reuptake inhibitor |
Study B | Neuroprotection | Demonstrated protective effects on neuronal cells |
Study C | Asymmetric Synthesis | Achieved high enantiomeric excess using cyclopentyl derivatives |
These findings highlight the compound's versatility and potential in various fields of research.
Mechanism of Action
The mechanism of action of Cyclopentyl-(3-methyl-indan-1-YL)-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Cyclopentyl-(3-methyl-indan-1-YL)-amine can be compared with other similar compounds, such as:
Cyclopentyl-(3-methyl-indan-1-YL)-methanol: This compound has a hydroxyl group instead of an amine group, leading to different chemical and biological properties.
Cyclopentyl-(3-methyl-indan-1-YL)-carboxylic acid: The presence of a carboxylic acid group instead of an amine group significantly alters its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Biological Activity
Cyclopentyl-(3-methyl-indan-1-YL)-amine is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound consists of a cyclopentyl group attached to a 3-methyl-indan-1-yl moiety via an amine functional group. This unique structure may confer specific biological properties and reactivity profiles that are of interest in drug discovery.
Property | Details |
---|---|
Molecular Formula | C12H15N |
Molecular Weight | 189.25 g/mol |
Structural Features | Cyclopentyl ring, indan-1-yl group |
1. Pharmacological Properties
This compound has been investigated for various pharmacological effects, particularly its potential as a lead compound in drug development. Its structural similarity to known psychoactive and therapeutic agents suggests it may interact with neurotransmitter systems, particularly those involving monoamines.
Research indicates that compounds with similar structures often exhibit activity through modulation of neurotransmitter receptors, including serotonin and dopamine receptors. For instance, the presence of the indane structure may enhance binding affinity to these receptors, leading to psychoactive effects or therapeutic benefits in conditions like depression or anxiety.
Study 1: Neuropharmacological Effects
A study focusing on compounds similar to this compound demonstrated significant alterations in serotonin levels when administered in animal models. The results indicated a potential for antidepressant-like effects, warranting further investigation into its mechanism of action and therapeutic viability.
Study 2: Antimicrobial Activity
In another study evaluating the antimicrobial properties of structurally related compounds, it was found that certain derivatives exhibited notable antibacterial activity against Gram-positive bacteria. This suggests that this compound could be explored for its potential as an antimicrobial agent .
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with related compounds is essential. The following table summarizes key findings from studies on structurally similar compounds:
Properties
IUPAC Name |
N-cyclopentyl-3-methyl-2,3-dihydro-1H-inden-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-11-10-15(16-12-6-2-3-7-12)14-9-5-4-8-13(11)14/h4-5,8-9,11-12,15-16H,2-3,6-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWAJSCMBIWDDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C12)NC3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901221507 | |
Record name | N-Cyclopentyl-2,3-dihydro-3-methyl-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901221507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-70-2 | |
Record name | N-Cyclopentyl-2,3-dihydro-3-methyl-1H-inden-1-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclopentyl-2,3-dihydro-3-methyl-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901221507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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